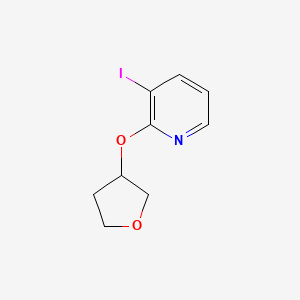

3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine

Description

While direct data on 3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine (C₉H₉INO₂, MW: 305.08) are absent in the provided evidence, its structural features can be inferred from analogous iodopyridine derivatives. This compound comprises a pyridine ring substituted at position 2 with a tetrahydrofuran-3-yloxy group and at position 3 with an iodine atom. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Stille), while the tetrahydrofuran-3-yloxy group likely enhances solubility in polar solvents and modulates electronic properties via its electron-donating oxygen atom . Such derivatives are typically intermediates in pharmaceuticals or materials science, though specific applications require further study.

Properties

IUPAC Name |

3-iodo-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTZOXXHZOKFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of iodine and potassium hydroxide in N,N-dimethylformamide at room temperature . The reaction mixture is then partitioned between ethyl acetate and a mixture of aqueous saturated sodium chloride and sodium thiosulfate, followed by extraction and purification steps.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected 3-Iodopyridine Derivatives

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs) :

Electron-Donating Groups (EDGs) :

Heterocyclic Substituents :

- Pyrazole or imidazo-pyridine fused systems (e.g., C₈H₅I₂N₃) introduce bidentate coordination sites for metal catalysts, expanding use in coordination chemistry .

Biological Activity

3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an iodine atom and a tetrahydrofuran moiety. This unique structure may contribute to its biological activity, as modifications in heterocyclic compounds often lead to significant changes in their pharmacological profiles.

1. Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit promising antiviral properties. For example, a study highlighted the effectiveness of certain pyridine derivatives against viral infections, demonstrating that modifications at specific positions on the pyridine ring can enhance biological activity. The compounds showed effective inhibition of viral replication in cell cultures, with EC50 values indicating potent antiviral effects at low concentrations .

2. Antibacterial Activity

The antibacterial potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar scaffolds have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The introduction of halogen substituents, such as iodine, has been correlated with increased antibacterial potency due to enhanced interaction with bacterial enzymes .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have demonstrated significant antiproliferative effects against cancer cell lines, including breast and colorectal cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase .

Case Studies

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of a series of pyridine derivatives, including this compound. The results indicated that the compound exhibited an EC50 value of approximately 0.25 µM against a specific viral strain, outperforming several known antiviral agents .

Case Study 2: Antibacterial Screening

In a screening against Gram-positive and Gram-negative bacteria, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL. These findings support its potential as a lead compound for developing new antibacterial therapies .

Case Study 3: Anticancer Activity

In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values between 5 and 15 µM. Further mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities and potency of this compound compared to similar compounds:

| Compound | Activity Type | EC50/MIC (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral | 0.25 | Inhibition of viral replication |

| Similar Pyridine Derivative A | Antibacterial | 5 | Disruption of bacterial cell wall |

| Similar Pyridine Derivative B | Anticancer | 10 | Induction of apoptosis |

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-2-(tetrahydro-furan-3-yloxy)-pyridine, and how are key intermediates validated?

The synthesis typically involves nucleophilic substitution or metalation strategies. For example:

- Nucleophilic displacement : Reacting 3-hydroxy-2-iodopyridine with tetrahydrofuran-3-yl derivatives (e.g., tosylates or mesylates) under basic conditions (e.g., K₂CO₃ in DMF) .

- Metalation : Directed ortho-metalation (DoM) of pyridine derivatives using lithium bases, followed by iodination and functionalization with tetrahydrofuran-3-yl ethers .

Validation : Intermediate purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. For example, the tetrahydrofuran-3-yloxy group shows characteristic δ 3.5–4.0 ppm (¹H NMR) and δ 65–75 ppm (¹³C NMR) signals .

Q. How are spectroscopic techniques (NMR, MS) optimized to characterize this compound, given iodine’s quadrupole moment?

- ¹H/¹³C NMR : Use high-field instruments (≥400 MHz) to resolve splitting caused by iodine’s quadrupole. Deuterated DMSO or CDCl₃ are preferred solvents due to iodine’s solubility limitations. Long relaxation delays (≥2 sec) improve signal-to-noise ratios .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]⁺ at m/z 334.99 (calculated for C₁₀H₁₁IN₂O₂). High-resolution MS (HRMS) confirms isotopic patterns (e.g., iodine’s 127/129 amu split) .

Q. What reactivity patterns are observed in electrophilic substitution reactions at the pyridine ring?

The iodine substituent directs electrophiles (e.g., nitration, sulfonation) to the para position (C-5) due to its electron-withdrawing effect. For example:

- Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, confirmed by NO₂ stretching bands (1520 cm⁻¹ in IR) .

- Suzuki Coupling : Iodine’s leaving-group ability enables cross-coupling with boronic acids (e.g., aryl/heteroaryl boronic esters) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) be optimized for this compound?

- Catalyst Selection : Pd(dba)₂/XPhos systems improve yields in coupling with electron-deficient boronic acids (e.g., trifluoromethyl-substituted partners) .

- Temperature Control : Reactions at 80–100°C in toluene/EtOH (3:1) minimize protodeiodination side reactions .

- Protecting Groups : Tetrahydrofuran-3-yloxy ethers are stable under coupling conditions but may require Boc protection if acidic protons are present .

Q. How do substituents (e.g., tetrahydrofuran-3-yloxy vs. methoxy) influence regioselectivity in ring functionalization?

- Steric Effects : The tetrahydrofuran-3-yloxy group’s bulkiness reduces reactivity at C-6 compared to methoxy, as shown in DFT calculations (B3LYP/6-31G*) .

- Electronic Effects : Oxygen’s electron-donating nature increases electron density at C-4, favoring electrophilic attacks. Contrast with trifluoromethyl groups, which direct reactions to meta positions .

Q. What strategies resolve contradictions in spectral data for derivatives (e.g., unexpected coupling constants)?

- Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the tetrahydrofuran group) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. For example, a 5-substituted derivative may show intermolecular halogen bonding in crystal lattices .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

Q. Table 2. Reaction Optimization Parameters

| Reaction Type | Optimal Catalyst | Solvent System | Yield Range |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O (3:1) | 70–85% |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ (neat) | 60–75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.